![molecular formula C13H14N2O2 B1422025 5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid CAS No. 1245087-46-0](/img/structure/B1422025.png)
5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Overview
Description
5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid (5-DMP-2MPCA) is a novel compound that has been studied for its various applications in scientific research. It is a pyrazole compound with two methyl substituents on the phenyl ring and a carboxylic acid group attached to the pyrazole ring. 5-DMP-2MPCA has been used as a model compound to study the effects of pyrazoles on biological systems and has been studied for its potential applications in drug discovery, as well as its potential to act as an organic catalyst. In
Scientific Research Applications
Antituberculosis Activity
Organotin complexes, including those with carboxylic acids like mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, have shown promising antituberculosis activity. These complexes have been scrutinized using Mycobacterium tuberculosis H37Rv, demonstrating a broad range of structural diversity and potential for antituberculosis applications. The efficacy of these complexes is influenced by factors such as the ligand environment, organic groups attached to the tin, compound structure, toxicity, and potential mechanism of action. Notably, triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the decreased toxicity associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).
Pharmaceutical Synthesis and Impurities
The novel synthesis of pharmaceuticals like omeprazole, a proton pump inhibitor, involves complex processes such as the incomplete oxidation of pyrmetazole and overoxidation to sulfone, leading to the formation of sulfone N-oxide. The synthesis process, which includes coupling the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine, aims to achieve the expected yield in a simple and short process. This review highlights the novel methods and the various pharmaceutical impurities of proton pump inhibitors, providing insights for further research in this domain (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Biocatalyst Inhibition
Carboxylic acids, like the subject compound, are desirable biorenewable chemicals used as precursors for various industrial chemicals. However, these acids can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains with improved industrial performance. This review discusses the impact of straight-chain carboxylic acids on microbial cells and identifies strategies to increase microbial robustness by manipulating cell membrane properties, intracellular pH, and exporters (Jarboe, Royce, & Liu, 2013).
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-9(2)10(6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSQVQCKXHFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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